5-[(2,4-Dimethylphenoxy)methyl]-3-{4-[(4-fluorobenzyl)oxy]phenyl}-1,2,4-oxadiazole
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Overview
Description
5-[(2,4-DIMETHYLPHENOXY)METHYL]-3-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-DIMETHYLPHENOXY)METHYL]-3-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dimethylphenoxy Group: This step involves the reaction of the oxadiazole intermediate with 2,4-dimethylphenol in the presence of a suitable base, such as potassium carbonate, to form the dimethylphenoxy-substituted oxadiazole.
Introduction of the Fluorophenylmethoxy Group: The final step involves the reaction of the intermediate with 4-fluorobenzyl chloride in the presence of a base, such as sodium hydride, to introduce the fluorophenylmethoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-DIMETHYLPHENOXY)METHYL]-3-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(2,4-DIMETHYLPHENOXY)METHYL]-3-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE would depend on its specific application. For example, if used as an antimicrobial agent, it might target bacterial cell walls or enzymes essential for bacterial survival. If explored as an anticancer agent, it might interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-[(2,4-DIMETHYLPHENOXY)METHYL]-3-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE: Similar structure but with a chlorine atom instead of a fluorine atom.
5-[(2,4-DIMETHYLPHENOXY)METHYL]-3-{4-[(4-METHOXYPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE: Similar structure but with a methoxy group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenylmethoxy group in 5-[(2,4-DIMETHYLPHENOXY)METHYL]-3-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, which might not be observed in similar compounds with different substituents.
Properties
Molecular Formula |
C24H21FN2O3 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
5-[(2,4-dimethylphenoxy)methyl]-3-[4-[(4-fluorophenyl)methoxy]phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H21FN2O3/c1-16-3-12-22(17(2)13-16)29-15-23-26-24(27-30-23)19-6-10-21(11-7-19)28-14-18-4-8-20(25)9-5-18/h3-13H,14-15H2,1-2H3 |
InChI Key |
VWAYBVOQYAPWRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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